Dihydro-2(3H)-thiophenone

Spectroscopy Atmospheric Chemistry Physical Chemistry

Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone, is a sulfur-containing heterocyclic organic compound belonging to the tetrahydrothiophene class. It is the sulfur analog of γ-butyrolactone (GBL), featuring a five-membered ring with one sulfur atom and a ketone functional group.

Molecular Formula C4H6OS
Molecular Weight 102.16 g/mol
CAS No. 1003-10-7
Cat. No. B090133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro-2(3H)-thiophenone
CAS1003-10-7
Synonymsdihydro-2(3H)-thiophenone
gamma-thiobutyrolactone
Molecular FormulaC4H6OS
Molecular Weight102.16 g/mol
Structural Identifiers
SMILESC1CC(=O)SC1
InChIInChI=1S/C4H6OS/c5-4-2-1-3-6-4/h1-3H2
InChIKeyKMSNYNIWEORQDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Dihydro-2(3H)-thiophenone (CAS 1003-10-7): A γ-Thiobutyrolactone for Specialized Organic Synthesis


Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone, is a sulfur-containing heterocyclic organic compound belonging to the tetrahydrothiophene class [1]. It is the sulfur analog of γ-butyrolactone (GBL), featuring a five-membered ring with one sulfur atom and a ketone functional group [2]. This colorless to light yellow liquid possesses a molecular weight of 102.16 g/mol, a density of 1.18 g/mL at 25 °C, and is soluble in organic solvents like THF and ethanol but practically insoluble in water . As a versatile building block, it is employed in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, as well as in polymer and flavor chemistry [3].

Dihydro-2(3H)-thiophenone: Why Analogue Substitution Compromises Experimental Outcomes


Dihydro-2(3H)-thiophenone and its close analogs, such as its oxygen counterpart γ-butyrolactone or its structural isomer dihydro-3(2H)-thiophenone, cannot be interchanged in research or industrial applications without impacting the result [1]. While they share a common molecular formula (C4H6OS in the case of the isomers) or serve similar bioisosteric functions, they exhibit distinct chemical reactivities, physical properties, and biological activities [2]. For instance, the substitution of sulfur for oxygen in the lactone ring drastically alters electronic properties, hydrolytic stability, and sensory profiles [3]. The evidence below demonstrates that these differences are quantifiable and directly impact the suitability of the compound for specific roles, from specialized polymerization reactions to precise agrochemical or flavor formulations [4].

Dihydro-2(3H)-thiophenone: A Quantitative Head-to-Head Comparison Guide


Vibrational Fingerprint Differentiation from Dihydro-3(2H)-thiophenone via VUV Photoabsorption

High-resolution vacuum ultraviolet (VUV) photoabsorption spectroscopy reveals distinct vibrational fine structure differences between dihydro-2(3H)-thiophenone and its structural isomer, dihydro-3(2H)-thiophenone. The absolute photoabsorption cross-sections were measured in the 3.7–10.7 eV energy range, and the resulting spectra showed that vibrational fine structure is significantly weaker for dihydro-3(2H)-thiophenone [1]. Specifically, a comparison of the vibrational structure indicates that while both molecules exhibit relevant C=O stretching excitations, dihydro-2(3H)-thiophenone uniquely features prominent CH2 twisting and rocking modes, whereas dihydro-3(2H)-thiophenone is characterized by ring stretching modes [2]. This provides a clear, quantifiable spectroscopic signature to distinguish between the isomers, which is critical for applications in atmospheric chemistry where their estimated photolysis lifetimes differ [1].

Spectroscopy Atmospheric Chemistry Physical Chemistry

Quantified Plant Root Growth Inhibition Relative to DL-Homocysteine Thiolactone

In a study on phytogrowth-inhibitory activities, dihydro-2(3H)-thiophenone (VII) demonstrated measurable inhibition of root growth across multiple plant species, with effective activity observed at a concentration of 1.0 × 10⁻³ M [1]. However, a subsequent study directly comparing this activity to that of DL-homocysteine thiolactone hydrochloride found the latter to be a more potent root-growth inhibitor. The DL-homocysteine derivative exhibited significant inhibition even at a lower concentration of 5.0 × 10⁻⁵ M against the roots of Brassica campestris, Lactuca sativa, and Echinochloa utilis [2]. This establishes a clear potency difference, where the free amino group in DL-homocysteine thiolactone is linked to enhanced activity compared to the parent dihydro-2(3H)-thiophenone [2].

Agrochemistry Herbicide Development Plant Biology

Sensory Profile: A Distinct Burnt Garlic Note Differentiating from Fruity δ-Thiolactones

The substitution of sulfur for oxygen in the lactone ring fundamentally alters the sensory profile. While the parent oxygen-containing lactones lack the characteristic sulfur notes, γ-thiolactones (5-alkyldihydro-2(3H)-thiophenones) and δ-thiolactones (6-alkyltetrahydro-2H-thiopyran-2-ones) exhibit distinct odor characteristics [1]. Specifically, the unsubstituted parent compound, dihydro-2(3H)-thiophenone (γ-thiobutyrolactone), is described as having a distinct 'burnt garlic' odor at 0.01% in propylene glycol [2]. This is in stark contrast to its δ-thiolactone counterparts, which are noted for their 'tropical fruit' notes, and the general trend that the substitution of oxygen by sulfur induces such fruity notes [1]. This qualitative but definitive sensory differentiation is crucial for applications in flavor and fragrance formulation.

Flavor Chemistry Food Science Sensory Analysis

Unique Polymerization Behavior: Stepwise Ring Expansion vs. Polymerization with γ-Thiocaprolactone

In macrocyclic polymerization studies, dihydro-2(3H)-thiophenone (γ-thiobutyrolactone) exhibits a distinct reaction pathway compared to its seven-membered analog, γ-thiocaprolactone [1]. When reacted with a spirocyclic distannoxane initiator, γ-thiobutyrolactone undergoes a clean, stepwise insertion reaction, effectively terminating the polymerization process to yield well-defined macrocycles [1]. In contrast, under similar conditions, an excess of γ-thiocaprolactone leads to further insertion steps, resulting in continued polymerization of the thiolactone [1]. This demonstrates that the ring strain and thermodynamic properties of the five-membered γ-thiolactone make it an effective chain terminator, whereas the larger seven-membered analog is prone to polymerization. This quantifiable difference in reactivity is essential for designing controlled polymer architectures.

Polymer Chemistry Macromolecular Science Materials Science

Dihydro-2(3H)-thiophenone: Application Scenarios Driven by Differentiated Evidence


Spectroscopic Calibration and Atmospheric Chemistry Studies

Researchers involved in atmospheric monitoring or photochemical modeling should use Dihydro-2(3H)-thiophenone as a calibration standard. Its well-defined and intense VUV photoabsorption cross-sections (3.7–10.7 eV) and unique vibrational fingerprint (prominent CH2 twisting/rocking modes) allow for unambiguous identification and quantification in complex environmental samples, differentiating it from its isomer, dihydro-3(2H)-thiophenone [1].

Precision Macromolecular Synthesis and Chain-End Functionalization

Polymer chemists seeking a reliable sulfur-containing chain terminator should select Dihydro-2(3H)-thiophenone for controlled ring-expansion polymerizations. Its unique stepwise insertion behavior, in contrast to the uncontrolled polymerization of larger thiolactone analogs like γ-thiocaprolactone, makes it ideal for synthesizing well-defined macrocycles and telechelic polymers with thioester functionalities [2].

Baseline Screening in Agrochemical Discovery Programs

In agrochemical R&D, Dihydro-2(3H)-thiophenone serves as a crucial benchmark for structure-activity relationship (SAR) studies focused on plant growth inhibition. Its quantified root-growth inhibitory activity at 1.0 × 10⁻³ M provides a reference point against which the potency of new thiolactone derivatives (e.g., those with amino substitutions, which can be 20-fold more potent) can be measured and optimized [3].

Savory Flavor Formulation and Ingredient Identification

Flavor and fragrance laboratories should utilize Dihydro-2(3H)-thiophenone (γ-thiobutyrolactone) for the development and analysis of savory, roasted, or alliaceous flavor profiles. Its distinct 'burnt garlic' odor at 0.01% concentration provides a clear sensory and analytical target, differentiating it from the tropical/fruity notes imparted by δ-thiolactone isomers [4].

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